molecular formula C19H15FN6O2S B11267314 N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide

N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide

Cat. No.: B11267314
M. Wt: 410.4 g/mol
InChI Key: QALZAGJVEJLTET-UHFFFAOYSA-N
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Description

N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide is a complex organic compound featuring a combination of triazole, thiadiazole, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For instance, 4-fluorophenyl azide can react with an alkyne derivative to form the 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole core.

    Synthesis of the Thiadiazole Ring: The thiadiazole ring can be formed by the reaction of thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Coupling of Triazole and Thiadiazole: The triazole and thiadiazole rings are then coupled through a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride (POCl3).

    Formation of the Benzamide Moiety: The final step involves the coupling of the intermediate with 4-methoxybenzoic acid to form the benzamide structure, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the triazole or thiadiazole rings, potentially leading to ring-opening or hydrogenation products.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Products may include 4-methoxybenzoic acid derivatives.

    Reduction: Products may include partially or fully hydrogenated triazole or thiadiazole derivatives.

    Substitution: Products may include nitro, halo, or sulfonyl derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide is investigated for its therapeutic potential. It may act as an inhibitor of specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or resistance to environmental factors.

Mechanism of Action

The mechanism of action of N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The triazole and thiadiazole rings may facilitate binding to active sites, inhibiting the function of specific proteins. This inhibition can disrupt biological pathways, leading to therapeutic effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide is unique due to its combination of triazole, thiadiazole, and benzamide moieties. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C19H15FN6O2S

Molecular Weight

410.4 g/mol

IUPAC Name

N-[3-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-4-methoxybenzamide

InChI

InChI=1S/C19H15FN6O2S/c1-11-16(23-25-26(11)14-7-5-13(20)6-8-14)17-21-19(29-24-17)22-18(27)12-3-9-15(28-2)10-4-12/h3-10H,1-2H3,(H,21,22,24,27)

InChI Key

QALZAGJVEJLTET-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)F)C3=NSC(=N3)NC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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